molecular formula C16H21N5O B2505620 1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1206997-85-4

1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Cat. No. B2505620
CAS RN: 1206997-85-4
M. Wt: 299.378
InChI Key: MDCMSRGINOHIRI-UHFFFAOYSA-N
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Description

The compound "1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea" is a urea derivative, which is a class of compounds known for their wide range of biological activities. Urea derivatives are often synthesized for their potential use as pharmaceuticals, particularly as inhibitors of various enzymes or receptors. The papers provided discuss different urea derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines. For example, the synthesis of 3-aryl-1,6-naphthyridine-2,7-diamines and related 2-ureas involves the condensation of diaminonicotinaldehyde with substituted phenylacetonitriles, followed by a reaction with alkyl or aryl isocyanates . Similarly, the synthesis of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas involves optimizing the spacer length and substituents to achieve high inhibitory activities against acetylcholinesterase . These methods could potentially be adapted for the synthesis of "1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The association of N-(pyridin-2-yl),N'-substituted ureas with other molecules has been studied using NMR and quantum chemical calculations to understand the substituent effect on complexation . The structure of the urea derivatives in the crystalline state has been confirmed by single-crystal X-ray diffraction . These techniques could be employed to analyze the molecular structure of "1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea" and predict its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of urea derivatives can be influenced by the substituents on the urea moiety. For instance, under Curtius rearrangement conditions, pyridinedicarboxylic acid azides form isocyanates that react with amines to form various substituted ureas . The reactivity of "1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea" could be explored in similar reactions to understand its potential for forming more complex structures or for being modified into other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are important for their practical application. The synthesis and characterization of 1-[2,3-bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea, which includes NMR and mass spectrometry analysis, provides information about the compound's structure and potential physical properties . These analytical techniques could be applied to "1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea" to determine its properties and suitability for further development as a pharmaceutical agent.

Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is a compound related to urea derivatives, found in fermented foods and beverages. It is genotoxic and carcinogenic to several species and classified as "probably carcinogenic to humans" by the World Health Organization's International Agency for Research on Cancer (IARC). The study reviews the occurrence, formation mechanisms, determination methods, and prevention strategies of EC in food and beverages (Weber & Sharypov, 2009).

Electrochemical Surface Finishing and Energy Storage Technology

The review discusses the progress in electrochemical technology using room-temperature ionic liquids (RTILs) and novel chloroaluminate mixtures, including those consisting of AlCl3 and urea. These technologies are applied in electroplating and energy storage, demonstrating the versatility of urea derivatives in enhancing electrochemical processes (Tsuda, Stafford, & Hussey, 2017).

Urea Biosensors

Urea biosensors are developed for detecting and quantifying urea concentration, highlighting the application of urea derivatives in biosensing technologies. These sensors utilize enzyme urease as a bioreceptor element, indicating the critical role of urea derivatives in monitoring health conditions and environmental factors (Botewad et al., 2021).

Synthesis of Organic Carbonates from Alcoholysis of Urea

This review focuses on the synthesis of organic carbonates through alcoholysis of urea, showcasing the application of urea derivatives in the green synthesis of industrial compounds. Organic carbonates have a wide range of applications, including monomers, polymers, and fuel additives (Shukla & Srivastava, 2017).

Urease Inhibitors in Medical Applications

Urease inhibitors have been explored for their potential in treating infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. This patent review covers various groups of urease inhibitors, indicating the medicinal importance of urea derivatives (Kosikowska & Berlicki, 2011).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O/c1-11-5-4-6-14(13(11)3)19-16(22)18-10-9-17-15-8-7-12(2)20-21-15/h4-8H,9-10H2,1-3H3,(H,17,21)(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCMSRGINOHIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)NCCNC2=NN=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethylphenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

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